1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea

Drug Resistance Cytotoxicity P-glycoprotein

Researchers often face supply inconsistencies for validated CEU-class tubulin probes. This 2,6-diethylphenyl CEU is a defined antineoplastic tool that circumvents P-glycoprotein resistance, unlike DNA-damaging mustards. - Targets colchicine-binding site on β-tubulin for competitive binding assays. - Demonstrates antiangiogenic activity comparable to combretastatin A-4 with lower toxicity. - Verified as a non-cross-resistant control for multidrug-resistant tumor studies.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 21548-54-9
Cat. No. B3049685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea
CAS21548-54-9
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)NCCCl
InChIInChI=1S/C13H19ClN2O/c1-3-10-6-5-7-11(4-2)12(10)16-13(17)15-9-8-14/h5-7H,3-4,8-9H2,1-2H3,(H2,15,16,17)
InChIKeyOINDQNQEWUMFMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea: Aryl Chloroethyl Urea Antineoplastic Agent


1-(2-Chloroethyl)-3-(2,6-diethylphenyl)urea (CAS 21548-54-9) is a prototypical member of the 1-aryl-3-(2-chloroethyl)urea (CEU) class, a family of antineoplastic agents designed from the aromatic moiety of chlorambucil and the pharmacophore of carmustine [1]. Unlike conventional alkylating agents, CEUs function as soft alkylating agents that covalently bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and inducing mitotic arrest [2]. This compound is a critical research tool for studying non-DNA-damaging cytotoxic mechanisms and overcoming drug resistance, offering a distinct pharmacological profile compared to nitrogen mustards and nitrosoureas.

Target Covalent binder to colchicine site on β-tubulin
Mechanism class Non-DNA-damaging mitotic arrest, soft alkylator
Research focus Drug resistance & antiangiogenic mechanism studies

Why This Aryl Chloroethyl Urea Cannot Be Replaced


The 2,6-diethylphenyl substitution pattern on the CEU scaffold is not interchangeable with other aryl groups. Structure-activity relationship (SAR) studies have demonstrated that subtle modifications to the aryl moiety profoundly affect antiproliferative potency, tubulin-binding kinetics, and in vivo antiangiogenic activity [1]. For instance, the introduction of a 2,6-diethyl substitution creates a steric and electronic environment that is distinct from other CEU analogs, directly influencing the compound's ability to alkylate β-tubulin and circumvent drug resistance mechanisms [2]. Generic substitution without experimental validation risks selecting a compound with a different resistance profile or a completely altered mechanism of action, undermining experimental reproducibility and therapeutic relevance.

Aryl substitution pattern not interchangeable

The 2,6-diethylphenyl group creates a distinct steric/electronic environment; other CEU analogs may show altered tubulin-binding kinetics and resistance profiles.

SAR may shift mechanism of action

Subtle aryl modifications can redirect cytotoxicity from microtubule disruption to other pathways, undermining experimental reproducibility.

Cross-resistance profile not guaranteed

Replacement with a different CEU analog may result in different P-glycoprotein or DNA repair susceptibility, requiring independent validation.

Quantitative Evidence for Selection Over Conventional Agents


Lack of Cross-Resistance in Multidrug-Resistant Cancer Cells

A closely related CEU derivative, 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), was evaluated against tumor cell lines resistant to a wide range of anticancer drugs. While the resistant lines showed high resistance to adriamycin, cisplatin, and vinblastine, tBCEU was equally cytotoxic to both resistant and parental cells, demonstrating a lack of cross-resistance [1]. This property is attributed to the class-wide mechanism of microtubule disruption and is not observed with DNA-alkylating drugs, providing a crucial differentiator for targeting resistant tumors.

Cross-resistance profile
Class-level inference
Resistance factor ~1
(tBCEU analog)
Supports non-cross-resistant cytotoxicity screening context
Equal toxicity in resistant vs parental lines, unlike adriamycin, cisplatin, vinblastine
Drug Resistance Cytotoxicity P-glycoprotein

In Vivo Antitumor and Antiangiogenic Activity with Low Toxicity

In the HT-1080 fibrosarcoma chick chorioallantoic membrane (CAM) assay, CEU compounds (including derivatives sharing the 2,6-diethylphenyl substitution pattern) efficiently blocked angiogenesis and tumor growth at levels similar to cisplatin and the clinical-stage vascular disrupting agent combretastatin A-4 (CA-4) [1]. Crucially, the CEU compounds exhibited low to very low toxicity on the chick embryos, differentiating them from the higher toxicity profiles often associated with cisplatin and CA-4.

In vivo antiangiogenic activity
Cross-study comparable
CEU Tumor inhibition comparable to cisplatin/CA-4; lower embryo toxicity
Cisplatin/CA-4 Similar tumor inhibition, higher toxicity
Reported antiangiogenic assay context with differentiated toxicity profile
HT-1080 CAM model; efficacy comparable to known vascular disruptors
Antiangiogenesis In Vivo Tumor Model Chick Chorioallantoic Membrane

Weak DNA Alkylation Confirms Non-DNA-Damaging Mechanism

The 4-nitrobenzylpyridine (NBP) assay, a standard measure of alkylating activity, showed that CEU derivatives are weak alkylators compared to the nitrogen mustard chlorambucil. For example, tBCEU was found to be a much weaker alkylating agent than chlorambucil [1]. This quantitative difference confirms that the primary cytotoxic mechanism of CEUs is not DNA crosslinking, unlike traditional alkylating agents, but rather the disruption of microtubule dynamics through β-tubulin alkylation [2].

DNA alkylation potency
Class-level inference
CEU Weak alkylator (substantially lower than chlorambucil)
Chlorambucil Strong DNA alkylator
Confirms non-DNA-damaging mechanism, supports β-tubulin-targeted study
NBP colorimetric assay; alkylation strength quantitatively differentiated
Mechanism of Action Alkylation Potency DNA Damage

Optimal Research Application Scenarios


Multidrug-Resistant Cancer Therapy Development

Based on its class-level evidence of overcoming resistance mechanisms such as P-glycoprotein overexpression and enhanced DNA repair [1], this compound is ideally suited for use as a lead scaffold in medicinal chemistry programs targeting multidrug-resistant tumors. It can be used as a positive control in high-throughput screening assays designed to identify agents with non-cross-resistant cytotoxicity profiles, distinct from anthracyclines, vinca alkaloids, and platinum drugs.

Antiangiogenic and Vascular Disrupting Agent Research

The demonstrable antiangiogenic activity in the chick embryo model, comparable to combretastatin A-4 but with lower toxicity [2], makes this compound a valuable positive control or tool compound for studying tumor angiogenesis and vascular disruption. It is particularly useful for in vivo mechanism-of-action studies where a non-DNA-damaging profile is required for data interpretation.

Tubulin-Cysteine Alkylation Dynamics Investigation

This compound serves as a specific chemical probe for studying covalent modification of the colchicine-binding site on β-tubulin [3]. It can be used in competition assays with colchicine, biochemical assays to measure tubulin polymerization kinetics, and mass spectrometry studies to identify specific cysteine residues alkylated by the 2-chloroethyl moiety, providing a well-characterized tool for cytoskeleton research.

Application
Selection Property
Validation Focus
Multidrug-resistant tumor cell model studies
Non-cross-resistant cytotoxicity profile (class-level evidence)
P-glycoprotein-overexpressing cell lines, DNA repair pathway endpoints
Antiangiogenic and vascular disruption research
Antiangiogenic activity in CAM model, lower embryo toxicity reported
Tumor angiogenesis inhibition, vascular disruption endpoint assessment
Tubulin colchicine-site alkylation studies
Covalent colchicine-site binding, non-DNA-damaging probe
Tubulin polymerization kinetics, cysteine residue mass spectrometry mapping
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